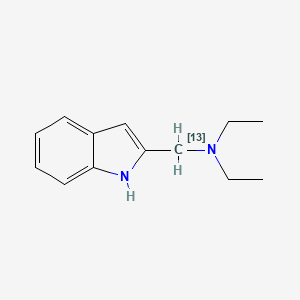
rac 4-Amino Deprenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac 4-Amino Deprenyl (also known as 4-AD) is an important molecule in the field of biochemistry. It is a derivative of the amino acid phenylalanine, and it is used in a variety of scientific research applications. 4-AD has a number of biochemical and physiological effects, and it is also used in laboratory experiments.
Aplicaciones Científicas De Investigación
Proteomics Research
Scientific Field
Summary of Application
Both “rac 4-Amino Deprenyl” and “2-[(Diethylamino)methyl-13C]indole” are used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. These compounds could be used to study protein structures and interactions.
Methods of Application
The specific methods of application in proteomics research can vary widely depending on the exact nature of the study. However, these compounds are typically used as biochemicals in the research process .
Results or Outcomes
The results or outcomes of these studies can also vary widely. However, the use of these compounds in proteomics research can contribute to a greater understanding of protein structures and functions, which can have implications for understanding diseases and developing treatments.
Synthesis of Indole Derivatives
Scientific Field
Summary of Application
“2-[(Diethylamino)methyl-13C]indole” can be used in the synthesis of indole derivatives . Indole derivatives are important types of molecules that play a main role in cell biology and are used in the treatment of various disorders in the human body .
Methods of Application
The synthesis of indoles labeled with 13C–1H and 13C–19F spin pairs is described. All syntheses utilize inexpensive carbon–13C dioxide as the 13C isotope source. Ruthenium-mediated ring-closing metathesis is the key step in construction of the 13C containing indole carbocycle .
Results or Outcomes
The synthesized indoles labeled with 13C–1H and 13C–19F spin pairs can be used as tryptophan precursors for protein NMR spectroscopy . This enables high-resolution and high-sensitivity nuclear magnetic resonance (NMR) spectroscopy .
Inflammation Reduction in Acute SIV Infection
Scientific Field
Summary of Application
Deprenyl, which is related to “rac 4-Amino Deprenyl”, has been found to reduce inflammation during acute SIV (Simian Immunodeficiency Virus) infection . This has implications for HIV treatment, as SIV is a model of HIV infection in non-human primates .
Methods of Application
The study involved administering deprenyl during the acute stage of SIV infection in rhesus macaques . The researchers then measured levels of inflammation in both the peripheral blood and the central nervous system .
Results or Outcomes
The study found that deprenyl decreased both peripheral and central nervous system inflammation, but had no effect on viral load in either the periphery or central nervous system . This suggests that deprenyl may have broad anti-inflammatory effects when given during the acute stage of SIV infection .
Transition Metal Catalyzed Synthesis of Indoles
Scientific Field
Summary of Application
“2-[(Diethylamino)methyl-13C]indole” can be used in the transition metal catalyzed synthesis of indoles . Indoles are important types of molecules that play a main role in cell biology and are used in the treatment of various disorders in the human body .
Methods of Application
The synthesis of indoles involves transition metal catalysis . This is an alternative strategy to traditional synthetic protocols and has recently increased importance for the construction of C–C and C–N bonds .
Results or Outcomes
The synthesized indoles can be used as precursors for protein NMR spectroscopy . This enables high-resolution and high-sensitivity nuclear magnetic resonance (NMR) spectroscopy .
Propiedades
IUPAC Name |
N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFKZFKQVUVQDW-DETAZLGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 4-Amino Deprenyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)
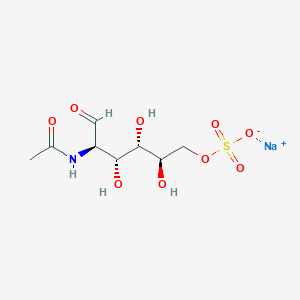

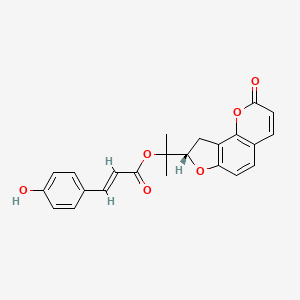
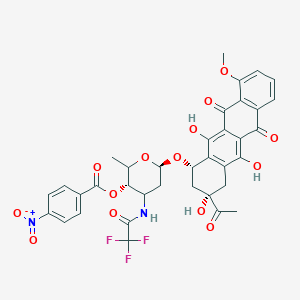

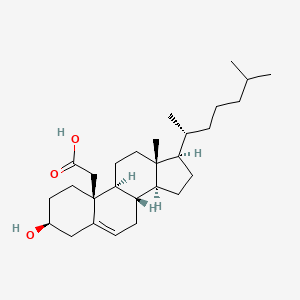
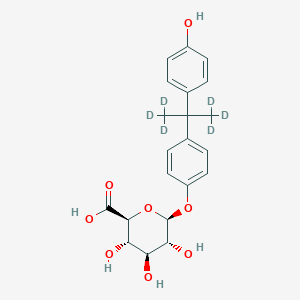
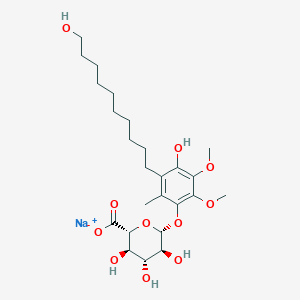

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)